molecular formula C14H19NO3 B13567685 Allyl 4-amino-3-isobutoxybenzoate

Allyl 4-amino-3-isobutoxybenzoate

Cat. No.: B13567685
M. Wt: 249.30 g/mol
InChI Key: YMPNZCSCFYLPBE-UHFFFAOYSA-N
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Description

Allyl 4-amino-3-isobutoxybenzoate is an organic compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid, featuring an allyl group, an amino group, and an isobutoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-amino-3-isobutoxybenzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-3-hydroxybenzoic acid, which is then subjected to esterification with isobutyl alcohol to form 4-amino-3-isobutoxybenzoic acid. The final step involves the allylation of the ester using allyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-amino-3-isobutoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Allyl 4-amino-3-isobutoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 4-amino-3-isobutoxybenzoate involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • Allyl 4-amino-3-hydroxybenzoate
  • Allyl 4-amino-3-methoxybenzoate
  • Allyl 4-amino-3-ethoxybenzoate

Uniqueness

Allyl 4-amino-3-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to its analogs. The combination of the allyl, amino, and isobutoxy groups also provides a unique set of functional groups that can be exploited in various synthetic and biological applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

prop-2-enyl 4-amino-3-(2-methylpropoxy)benzoate

InChI

InChI=1S/C14H19NO3/c1-4-7-17-14(16)11-5-6-12(15)13(8-11)18-9-10(2)3/h4-6,8,10H,1,7,9,15H2,2-3H3

InChI Key

YMPNZCSCFYLPBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)OCC=C)N

Origin of Product

United States

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